molecular formula C17H22N2O4 B4708470 methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate

methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate

Cat. No.: B4708470
M. Wt: 318.4 g/mol
InChI Key: BIXRTKKCBFEMQM-UHFFFAOYSA-N
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Description

Methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a pyrrolidinone moiety through an amide bond, making it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method starts with the preparation of 1-butyl-5-oxopyrrolidine, which is then reacted with 4-aminobenzoic acid. The resulting intermediate is esterified using methanol and a suitable catalyst to yield the final product. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Industrial methods also focus on minimizing waste and improving the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Shares the benzoate ester structure but lacks the pyrrolidinone moiety.

    1-Butyl-5-oxopyrrolidine: Contains the pyrrolidinone structure but lacks the benzoate ester.

    N-Butyl-4-aminobenzamide: Similar amide linkage but with different substituents.

Uniqueness

Methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is unique due to its combination of a benzoate ester and a pyrrolidinone moiety, linked through an amide bond. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[(1-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-3-4-9-19-11-13(10-15(19)20)16(21)18-14-7-5-12(6-8-14)17(22)23-2/h5-8,13H,3-4,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXRTKKCBFEMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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